Vitexfolin A

Beschreibung

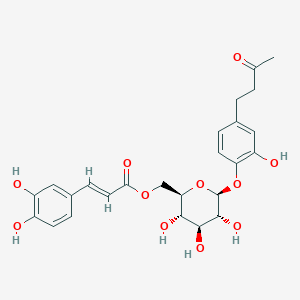

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H28O11 |

|---|---|

Molekulargewicht |

504.5 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C25H28O11/c1-13(26)2-3-14-5-8-19(18(29)11-14)35-25-24(33)23(32)22(31)20(36-25)12-34-21(30)9-6-15-4-7-16(27)17(28)10-15/h4-11,20,22-25,27-29,31-33H,2-3,12H2,1H3/b9-6+/t20-,22-,23+,24-,25-/m1/s1 |

InChI-Schlüssel |

BNHNQADMJDCLQA-MZNXIEEBSA-N |

Isomerische SMILES |

CC(=O)CCC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O |

Kanonische SMILES |

CC(=O)CCC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O |

Synonyme |

vitexfolin A |

Herkunft des Produkts |

United States |

Origin, Isolation, and Biosynthetic Pathways of Vitexfolin a

Botanical Sources and Geographic Distribution of Vitexfolin A-Producing Species

This compound is primarily isolated from plants belonging to the Vitex genus. The most prominent source is Vitex rotundifolia , commonly known as the roundleaf chastetree or beach vitex. researchgate.net This shrub is well-adapted to coastal environments and has a wide natural distribution across the sandy and rocky coasts of the Pacific Rim, including Japan, Korea, China, Australia, and numerous Pacific islands. researchgate.netresearchgate.net

Another notable botanical source is Vitex trifolia (simpleleaf chastetree), which also contains this compound. This species has a broad distribution throughout tropical and subtropical regions of Asia, Australia, and East Africa. While these two species are the main producers, other plants, such as Larrea divaricata found in Argentina, have also been identified as containing this compound. ms-editions.cl

| Botanical Name | Common Name | Geographic Distribution |

| Vitex rotundifolia | Roundleaf chastetree, Beach vitex | Eastern Asia (China, Japan, Korea), Australia, Pacific Islands researchgate.netresearchgate.net |

| Vitex trifolia | Simpleleaf chastetree | Tropical and Subtropical Asia, Australia, East Africa |

| Larrea divaricata | Creosote bush | Argentina ms-editions.cl |

Methodologies for the Isolation and Purification of this compound

The process of isolating pure this compound from plant material is a multi-step procedure that involves initial extraction followed by advanced purification techniques.

Advanced Chromatographic Techniques in Natural Product Isolation

Chromatography is fundamental to the purification of this compound from crude plant extracts. edubirdie.com The conventional approach begins with Column Chromatography (CC) , often using silica (B1680970) gel as the stationary phase. edubirdie.comijpsjournal.com This initial step separates compounds based on polarity, allowing for the fractionation of the extract. nih.gov

Fractions are monitored using Thin-Layer Chromatography (TLC) to identify those containing the target compound. edubirdie.comarccjournals.com For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is indispensable. nih.govchromtech.com Specifically, reversed-phase HPLC, which separates molecules based on hydrophobicity, is commonly employed. vulcanchem.comfrontiersin.org This high-resolution technique allows for the precise isolation of this compound from other structurally similar compounds. nih.gov More advanced methods like semi-preparative HPLC may also be used to obtain sufficient quantities of the pure compound for further analysis. atlanchimpharma.com

Extraction Protocols and Optimization Strategies

The first step in obtaining this compound is the extraction from its plant source, typically the leaves or fruits. nih.govmdpi.com The dried and powdered plant material is subjected to extraction with an appropriate solvent. Solvents like methanol, ethanol (B145695), or chloroform (B151607) are often used. arccjournals.comscielo.br

Traditional methods include maceration (soaking the plant material in a solvent) and Soxhlet extraction . arccjournals.comresearchgate.net Modern techniques such as pressurized liquid extraction (PLE) , also known as accelerated solvent extraction (ASE), offer a more efficient alternative by using solvents at elevated temperatures and pressures. researchgate.net Supercritical fluid extraction using CO2 is another advanced method that has been applied to Vitex species. nih.gov Following extraction, the crude extract is concentrated, often under reduced pressure, to yield a residue that is then carried forward for chromatographic purification. scielo.br

Elucidation of this compound Biosynthesis

The biosynthesis of this compound is a complex enzymatic process that starts from basic building blocks within the plant's cells. As a diterpenoid, its formation originates from the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . rsc.orgresearchgate.net

Identification of Precursor Molecules and Intermediates

The MEP pathway produces the universal five-carbon (C5) isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) . researchgate.netaocs.org These units are assembled to form the C20 precursor of all diterpenoids, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP) . aocs.orgiastate.edu

The formation of the characteristic labdane (B1241275) skeleton of this compound begins with the cyclization of GGPP. iastate.edu This key reaction is catalyzed by a class II diterpene synthase (diTPS), which converts the linear GGPP molecule into a bicyclic intermediate known as labdadienyl/copalyl pyrophosphate (CPP) . iastate.edunih.govfrontiersin.org This CPP molecule is the foundational structure that is then further modified to create the vast diversity of labdane-related diterpenoids. nih.gov

Enzymatic Catalysis and Pathway Delineation

The biosynthesis of labdane-related diterpenoids typically involves the sequential action of two types of enzymes: a class II diTPS followed by a class I diTPS. frontiersin.org After the initial formation of the CPP intermediate by the class II diTPS, a class I diTPS utilizes this bicyclic molecule to generate further structural diversity. nih.gov

Subsequent modifications to the diterpene backbone are carried out by other enzymes, most notably cytochrome P450 monooxygenases (CYPs) . rsc.orgmdpi.com These enzymes are responsible for introducing oxygen atoms into the hydrocarbon skeleton in the form of hydroxyl groups. nih.gov Further enzymatic steps, potentially involving dehydrogenases, likely lead to the final structure of this compound. nih.gov The specific diTPSs and CYPs from Vitex species that are directly involved in this compound biosynthesis have been a subject of research, with studies identifying candidate genes in the plant's trichomes, where these compounds are often localized. nih.gov

| Molecule | Abbreviation | Role in Biosynthesis |

| Isopentenyl pyrophosphate | IPP | Universal C5 isoprenoid building block researchgate.netaocs.org |

| Dimethylallyl pyrophosphate | DMAPP | Universal C5 isoprenoid building block researchgate.netaocs.org |

| Geranylgeranyl pyrophosphate | GGPP | C20 precursor to all diterpenoids, formed from IPP and DMAPP aocs.orgiastate.edu |

| Labdadienyl/copalyl pyrophosphate | CPP | Bicyclic intermediate, product of GGPP cyclization nih.govfrontiersin.org |

| This compound | - | Final labdane-type diterpenoid product |

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound, as a derivative of caffeic acid, is intricately linked to the general phenylpropanoid pathway, which is subject to complex genetic and molecular control. While specific regulatory mechanisms for this compound biosynthesis have not been extensively elucidated, the regulation of the broader pathway in plants provides a framework for understanding its control.

The key enzymes in the phenylpropanoid pathway are encoded by multigene families, and their expression is tightly regulated at the transcriptional level. nih.gov Transcription factors, particularly from the MYB (myeloblastosis), bHLH (basic helix-loop-helix), and WD40 protein families, are known to be significant regulators of this pathway. researchgate.nettandfonline.com These transcription factors can form a regulatory complex (MBW complex) that activates the expression of structural genes responsible for the synthesis of flavonoids and other phenylpropanoids. nih.gov

Phenylalanine ammonia-lyase (PAL) is the first and a committed enzyme in the phenylpropanoid pathway, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid. plantarchives.orgwikipedia.org The activity of PAL is often a rate-limiting step and is induced by various stimuli, including pathogenic attack and low temperatures. wikipedia.org In the Vitex genus, the PAL gene has been identified and studied, highlighting its crucial role in the biosynthesis of phenolic compounds in these plants. plantarchives.org Variations, such as single nucleotide polymorphisms (SNPs), within the PAL gene in different Vitex species may correlate with the concentrations of resulting phenolic compounds. plantarchives.org

The subsequent steps in the pathway, leading to the formation of caffeic acid, are catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumaroyl-CoA ligase (4CL). caldic.com The genes encoding these enzymes are also subject to transcriptional regulation. The final step in the formation of a phenolic glycoside like this compound involves the action of UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of a sugar moiety to the aglycone. Plant UGTs are a large and diverse family of enzymes, and their expression can be regulated in a tissue-specific or developmentally specific manner, contributing to the vast diversity of glycosylated natural products. nih.govmdpi.com

While the general framework for the genetic regulation of the phenylpropanoid pathway is well-established, specific research identifying the precise transcription factors and the cis-regulatory elements in the promoters of genes involved in this compound biosynthesis is still limited. Further research is required to uncover the specific molecular switches that control the production of this compound in Vitex species.

Analogues and Related Compounds from Natural Sources

This compound belongs to a family of related compounds found within the Vitex genus. Several analogues, differing primarily in their substitution patterns, have been isolated from various parts of Vitex plants. In addition to these direct analogues, Vitex species are a rich source of a wide array of other secondary metabolites, including other diterpenoids, flavonoids, and lignans.

Research on the chemical constituents of Vitex rotundifolia and Vitex trifolia has led to the identification of several compounds structurally related to this compound. These include Vitexfolin B, C, D, and E, which have been isolated from the fruits of V. rotundifolia. oup.com Another related compound, vitetrifolin C, has been identified in the fruits of V. trifolia. nih.gov

The Vitex genus is known for producing a diverse range of labdane-type diterpenoids. caldic.com For instance, four new labdane diterpenoids, named vitetrolins A-D, were isolated from the ethanol extract of the fruits of V. trifolia. caldic.com Furthermore, other related compounds such as rotundifuran (B1679581) have been isolated from both V. rotundifolia and V. trifolia. nih.gov The co-occurrence of these various compounds suggests shared early biosynthetic precursors and pathways.

The table below summarizes some of the known analogues and related compounds of this compound that have been isolated from natural sources, primarily from the Vitex genus.

Table 1: Analogues and Related Compounds of this compound from Natural Sources

| Compound Name | Natural Source(s) | Plant Part(s) | Reference(s) |

| Vitexfolin B | Vitex trifolia, Vitex rotundifolia | Leaves, Fruits | plantarchives.orgoup.com |

| Vitexfolin C | Vitex rotundifolia, Vitex trifolia | Fruits | nih.govcaldic.comoup.com |

| Vitexfolin D | Vitex rotundifolia, Vitex trifolia | Fruits | researchgate.netoup.com |

| Vitexfolin E | Vitex rotundifolia | Fruits | oup.com |

| Vitetrifolin C | Vitex trifolia | Fruits | nih.gov |

| Rotundifuran | Vitex rotundifolia, Vitex trifolia | Leaves, Fruits | nih.gov |

| Vitetrolins A-D | Vitex trifolia | Fruits | caldic.com |

| Agnuside | Vitex rotundifolia | Not specified | nih.gov |

Compound Names Mentioned in the Article

Synthetic Chemistry and Structural Modification of Vitexfolin a

Total Synthesis Approaches to Vitexfolin A

Strategic Disconnections and Key Synthetic Intermediates

Information regarding the strategic disconnections and key synthetic intermediates specifically for the total synthesis of this compound is not present in the available research.

Stereoselective Synthesis Methodologies

Specific stereoselective synthesis methodologies applied to the total synthesis of this compound have not been reported in the reviewed scientific literature.

Semi-Synthetic Derivatization of this compound

The exploration of semi-synthetic derivatives of this compound to enhance its biological properties is an area of scientific interest. However, specific published studies detailing these modifications are limited.

Introduction of Functional Groups for Enhanced Biological Activity

While the concept of creating synthetic analogues of natural products like this compound to improve their therapeutic potential is a common strategy in medicinal chemistry, specific examples of introducing functional groups to the this compound scaffold for enhanced biological activity are not detailed in the current literature. tandfonline.com

Chemoenzymatic Transformations

There is no available research detailing the use of chemoenzymatic transformations for the modification of this compound.

Methodologies for De Novo Design and Synthesis of this compound Analogues

The design of analogues of natural compounds is a key strategy in drug discovery. In the context of this compound, computational studies have been employed to explore its potential as an antiviral agent. In silico analyses have investigated the molecular interactions of this compound with viral proteins, such as those of the SARS-CoV-2 virus. tandfonline.comms-editions.clpensoft.netmissioncovid.com These computational models can serve as a foundation for the rational de novo design of novel analogues with potentially improved binding affinities and inhibitory activities. However, the subsequent synthesis of these designed analogues has not yet been reported.

Preclinical Pharmacological Activities of Vitexfolin a

Anti-inflammatory Properties in Preclinical Models

Vitexicarpin has demonstrated significant anti-inflammatory effects across various preclinical models. Its mechanisms of action involve the modulation of key inflammatory molecules and signaling pathways.

Research indicates that Vitexicarpin can effectively suppress the production and release of several pro-inflammatory mediators. In preclinical settings, it has been shown to inhibit inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). caringsunshine.comumt.edu.my Furthermore, Vitexicarpin directly inhibits the release of nitric oxide (NO), a key signaling molecule in the inflammatory process, in paw tissues and activated macrophages. umt.edu.mytci-thailand.org Some studies have also pointed to the compound's ability to reduce the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net

| Mediator | Effect of Vitexicarpin | Model System | Reference |

|---|---|---|---|

| TNF-α | Inhibition/Reduction | Activated Macrophages, In Vivo Models | umt.edu.myresearchgate.net |

| IL-1β | Inhibition/Reduction | Activated Macrophages | umt.edu.my |

| IL-6 | Inhibition/Reduction | Activated Macrophages | umt.edu.myresearchgate.net |

| Nitric Oxide (NO) | Inhibition of release/production | RAW264.7 Macrophages, Rat Paw Tissue | umt.edu.mytci-thailand.org |

| COX-2 | Downregulated expression | LPS-stimulated Macrophages | researchgate.net |

| iNOS | Downregulated expression | LPS-stimulated Macrophages | researchgate.net |

The anti-inflammatory effects of Vitexicarpin are closely linked to its ability to interfere with critical intracellular signaling pathways that regulate inflammation. Studies have consistently shown that Vitexicarpin suppresses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of many pro-inflammatory genes. chemfaces.comcaringsunshine.com The compound has been observed to suppress NF-κB nuclear translocation and its transcriptional activity. chemfaces.com Additionally, Vitexicarpin modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. researchgate.net Specifically, it has been found to prevent the phosphorylation of key kinases such as Extracellular signal-Regulated Kinase (ERK), thereby inhibiting downstream inflammatory events. researchgate.net

Vitexicarpin exerts a notable influence on the behavior of immune cells central to the inflammatory response. In in vitro studies using the murine macrophage cell line RAW264.7, Vitexicarpin was shown to prevent activation induced by lipopolysaccharide (LPS). umt.edu.mytci-thailand.org This inhibitory effect was dose-dependent and characterized by a reduction in changes to cell size and morphology, as well as decreased production of nitric oxide. tci-thailand.org In animal models, Vitexicarpin treatment led to a reduction in the infiltration of inflammatory cells, including monocytes and macrophages, into inflamed tissues. umt.edu.my

The anti-inflammatory potential of Vitexicarpin has been validated in animal models of acute inflammation. A frequently used model is the carrageenan-induced paw edema in rats. In these studies, pre-treatment with Vitexicarpin was able to significantly prevent the development of paw swelling. umt.edu.mytci-thailand.orgresearchgate.net Histopathological analysis of the inflamed tissue confirmed that the compound reduced the infiltration of inflammatory cells into the paw. umt.edu.my Other in vivo research has substantiated its analgesic and anti-inflammatory effects, noting significant inhibition of writhing responses in mice. vdoc.pubresearchgate.netresearchgate.net

Impact on Immune Cell Responses (e.g., Macrophage Activation)

Preclinical Anti-cancer Efficacy of Vitexfolin A

Vitexicarpin has emerged as a compound of interest in oncology research, with multiple preclinical studies highlighting its ability to impede cancer progression through various mechanisms.

In vitro experiments have demonstrated that Vitexicarpin can inhibit the proliferation and reduce the viability of a diverse range of cancer cell lines. The compound has shown efficacy against colorectal and non-small cell lung cancer (NSCLC) cells, where it was identified as a novel inhibitor of the Anoctamin 1 (ANO1) channel, leading to reduced cell viability and apoptosis. frontiersin.org Notably, it retained significant anticancer activity in NSCLC cells that had developed resistance to the targeted therapy drug gefitinib (B1684475). frontiersin.org

In human prostate carcinoma (PC-3) cells, Vitexicarpin was found to induce apoptosis and cause cell cycle arrest at the G2/M phase. chemfaces.com Similarly, in gastric cancer cell lines (MKN-45), it inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase by downregulating the expression of GNAO1. bdpsjournal.org Its anti-proliferative activities have also been documented in esophageal and oral cancer cells. ijpsonline.comresearchgate.net Furthermore, Vitexicarpin exhibits anti-angiogenic properties by inhibiting the proliferation of vascular endothelial cells induced by Vascular Endothelial Growth Factor (VEGF), a key factor in tumor blood supply formation. chemfaces.comnih.gov

| Cancer Cell Line | Observed Effects of Vitexicarpin | Reported Mechanism | Reference |

|---|---|---|---|

| Colorectal Cancer (CRC) | Inhibited cell viability, induced apoptosis | Inhibition of ANO1 channel | frontiersin.orgnih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | Inhibited cell viability, overcame gefitinib resistance | Inhibition of ANO1 channel | frontiersin.org |

| Prostate Carcinoma (PC-3) | Induced apoptosis, G2/M phase arrest | Not fully specified | chemfaces.com |

| Gastric Cancer (MKN-45) | Inhibited proliferation, G0/G1 phase arrest | Downregulation of GNAO1 | bdpsjournal.org |

| Esophageal Cancer | Inhibited proliferation, promoted apoptosis | Modulation of mitochondrial apoptosis and JNK pathway | ijpsonline.comresearchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibited VEGF-induced proliferation | Anti-angiogenic effect | chemfaces.comnih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

This compound has been investigated for its potential to induce programmed cell death, or apoptosis, in cancer cells. This process is a critical mechanism for controlling cell populations and eliminating damaged or cancerous cells. The induction of apoptosis by this compound appears to involve the intrinsic or mitochondrial pathway. This is characterized by changes in the mitochondrial membrane potential and the regulation of key proteins involved in apoptosis.

One of the central protein families controlling the mitochondrial pathway of apoptosis is the Bcl-2 family. This family includes both pro-apoptotic proteins (such as Bax and Bak) that promote cell death, and anti-apoptotic proteins (such as Bcl-2 and Bcl-xL) that inhibit it. frontiersin.org Research suggests that this compound can modulate the balance of these proteins. For instance, studies on the related compound vitexin (B1683572) in human leukemia cells showed a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance towards pro-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic process. assaygenie.com

Following mitochondrial membrane permeabilization, apoptogenic factors are released into the cytoplasm. assaygenie.com A key factor is cytochrome c, which, once in the cytosol, triggers the activation of a cascade of enzymes called caspases. frontiersin.org Specifically, the activation of caspase-9 is a hallmark of the intrinsic pathway. nih.gov Caspase-9 then activates executioner caspases, such as caspase-3, which are responsible for dismantling the cell by cleaving various cellular proteins, ultimately leading to the characteristic morphological changes of apoptosis. nih.gov Studies on vitexin have demonstrated the upregulation of both caspase-9 and caspase-3 in response to treatment. nih.gov

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, a process that halts cell division. The cell cycle is a series of events that leads to cell growth and division, and it is tightly regulated by checkpoints. These checkpoints ensure that damaged DNA is repaired before replication and that chromosomes are properly segregated. Cancer cells often have dysregulated cell cycle control, leading to uncontrolled proliferation.

This compound appears to induce cell cycle arrest, potentially through the p53 pathway. researchgate.net The p53 protein is a critical tumor suppressor that can activate cell cycle inhibitors in response to cellular stress, such as DNA damage. nih.gov One such inhibitor is p21, which can block the activity of cyclin-dependent kinases (CDKs), the enzymes that drive the cell cycle forward. nih.gov By inhibiting CDKs, p21 effectively halts the cell cycle, preventing the proliferation of damaged cells. nih.gov For example, the related flavonoid vitexin has been shown to induce G2/M phase arrest in human glioblastoma cells. nih.gov This arrest is often associated with the modulation of signaling pathways that control cell growth and proliferation, such as the Akt/mTOR pathway. nih.gov

Table 1: Effects of this compound and Related Compounds on Apoptosis and Cell Cycle Markers

| Compound | Cell Line | Effect | Signaling Pathway Implicated |

|---|---|---|---|

| This compound | - | Induction of apoptosis and cell cycle arrest | p53 pathway researchgate.net |

| Vitexin | Human glioblastoma cells | G2/M phase arrest and apoptosis | Akt/mTOR signaling nih.gov |

| Vitexin | U937 human leukemia cells | Apoptosis | Mitochondrial signaling pathway nih.gov |

Anti-angiogenic Effects in Preclinical Assays

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis. nih.gov Tumors require a dedicated blood supply to obtain nutrients and oxygen and to remove waste products. boehringer-ingelheim.com Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. nih.gov

Preclinical studies investigating the anti-angiogenic potential of compounds like this compound often utilize a variety of in vitro and ex vivo assays. nih.govmdpi.com These assays are designed to model different stages of the angiogenic process.

Common Preclinical Assays for Angiogenesis:

Endothelial Cell Proliferation Assays: These assays measure the ability of a compound to inhibit the growth of endothelial cells, which are the primary cells that form the lining of blood vessels. nih.gov

Endothelial Cell Migration Assays: Angiogenesis requires endothelial cells to migrate to form new vessel sprouts. These assays assess a compound's ability to block this migration. mdpi.com

Tube Formation Assays: In this assay, endothelial cells are cultured on a basement membrane matrix, where they spontaneously organize into three-dimensional, tube-like structures that mimic capillaries. mdpi.comncardia.com The inhibitory effect of a compound on the formation of these tubes is quantified.

Aortic Ring Assay: This ex vivo assay uses rings of aorta from rats, which are embedded in a gel matrix. In the presence of angiogenic factors, new microvessels sprout from the aortic ring. mdpi.com The ability of a compound to inhibit this sprouting is a measure of its anti-angiogenic activity. mdpi.com

While specific data on this compound in these assays is not detailed in the provided search results, the investigation of related compounds suggests that flavonoids can possess anti-angiogenic properties. For example, Lucknolide A, a marine-derived compound, has been shown to inhibit VEGF-induced endothelial migration, tube formation, and microvessel sprouting in both in vitro and ex vivo assays. mdpi.com

Modulation of Tumor Microenvironment Components

The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells and extracellular components that surrounds a tumor. boehringer-ingelheim.comnih.gov This environment plays a critical role in tumor progression, invasion, and response to therapy. frontiersin.org Key components of the TME include immune cells, fibroblasts, blood vessels, and the extracellular matrix (ECM). nih.gov Modulating the TME to be less supportive of tumor growth is an emerging and promising strategy in cancer treatment. nih.gov

This compound may exert its anti-cancer effects in part by modulating components of the TME. The TME is known to be involved in processes such as angiogenesis and immune suppression, which are critical for tumor survival and growth.

Key Cellular Components of the Tumor Microenvironment and Potential for Modulation:

Cancer-Associated Fibroblasts (CAFs): These are a major cell type in the stroma of many cancers and are known to promote tumor growth, invasion, and angiogenesis. frontiersin.org

Tumor-Associated Macrophages (TAMs): These immune cells can have dual roles. M1 macrophages are pro-inflammatory and can inhibit tumor progression, while M2 macrophages are immunosuppressive and promote tumor growth and angiogenesis. nih.gov Shifting the balance from M2 to M1 macrophages is a therapeutic goal.

Myeloid-Derived Suppressor Cells (MDSCs): These are immature myeloid cells that suppress the anti-tumor immune response and promote angiogenesis. frontiersin.org

By influencing the behavior and function of these and other cells within the TME, this compound could potentially create a less hospitable environment for cancer cells. For instance, by inhibiting angiogenesis, as discussed in the previous section, this compound would directly impact the vascular component of the TME. Furthermore, modulation of signaling molecules within the TME, such as cytokines and growth factors, could alter the immunosuppressive nature of the environment, potentially enhancing the body's own anti-tumor immune response. nih.gov

Efficacy in Relevant Preclinical Cancer Models (In Vitro and In Vivo)

The evaluation of a potential anti-cancer compound's efficacy relies on a combination of in vitro and in vivo preclinical models. wellbeingintlstudiesrepository.org These models aim to replicate various aspects of human cancer to predict how a compound might perform in clinical trials. nih.gov

In Vitro Models:

2D Cell Cultures: This traditional method involves growing cancer cells in a single layer on a flat surface. mdpi.com It is a cost-effective and high-throughput method for initial screening of a compound's cytotoxicity and effects on cell proliferation.

3D Spheroid Cultures: These models involve growing cancer cells in three-dimensional aggregates, which better mimic the cell-cell interactions and microenvironment of an in vivo tumor. mdpi.com They provide a more accurate representation of a tumor's response to drugs compared to 2D cultures. mdpi.com

Organ-on-a-Chip Models: These advanced microfluidic devices can recreate the complex structure and physiology of the tumor microenvironment, including blood flow and interactions with other cell types. emulatebio.com

In Vivo Models:

Xenograft Models: These involve implanting human tumor cells or patient-derived tumor tissue (patient-derived xenografts or PDXs) into immunodeficient mice. pharmaron.comcriver.com PDX models are considered highly translational as they retain many of the characteristics of the original human tumor. criver.com

Syngeneic Models: In these models, mouse tumor cells are implanted into mice with a competent immune system, allowing for the study of the interaction between the tumor, the treatment, and the immune response. pharmaron.com

Orthotopic Models: To better mimic the disease process, tumor cells are implanted into the corresponding organ from which the cancer originated (e.g., prostate cancer cells into the mouse prostate). criver.com

While specific efficacy data for this compound in these models is not extensively detailed in the provided search results, the compound has been noted for its potential in both in vitro and in vivo models. researchgate.net The use of such models is crucial for determining a compound's potential for further development as a cancer therapeutic. wellbeingintlstudiesrepository.org

Table 2: Overview of Preclinical Cancer Models

| Model Type | Description | Advantages |

|---|---|---|

| In Vitro | ||

| 2D Cell Culture | Cancer cells grown in a monolayer. mdpi.com | High-throughput, cost-effective for initial screening. |

| 3D Spheroid Culture | Cancer cells grown in three-dimensional aggregates. mdpi.com | Better recapitulates cell-cell interactions and tumor microenvironment. mdpi.com |

| Organ-on-a-Chip | Microfluidic devices that mimic the tumor microenvironment. emulatebio.com | Allows for controlled study of complex cellular interactions and mechanical forces. emulatebio.com |

| In Vivo | ||

| Xenograft (including PDX) | Human tumor tissue implanted into immunodeficient mice. criver.com | High translational relevance, preserves original tumor characteristics. criver.com |

| Syngeneic | Mouse tumor cells implanted into immunocompetent mice. pharmaron.com | Allows for the study of immunotherapy and the tumor-immune interaction. pharmaron.com |

| Orthotopic | Tumor cells implanted into the corresponding organ of origin. criver.com | Provides a more disease-relevant tumor environment. criver.com |

Antioxidant Mechanisms of this compound

Direct Free Radical Scavenging Capabilities

Free radicals are highly reactive molecules that can cause damage to cells, a process known as oxidative stress. mdpi.com This damage is implicated in the development of various diseases, including cancer. juniperpublishers.com Antioxidants are compounds that can neutralize free radicals, thereby protecting cells from damage. consensus.app

One of the primary mechanisms by which antioxidants work is through direct free radical scavenging. biotech-asia.org This involves the antioxidant molecule donating an electron to the free radical, which stabilizes it and terminates the chain reaction of damage. nih.gov

The free radical scavenging ability of compounds is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. biotech-asia.org In this assay, the ability of a compound to decolorize the stable DPPH radical is measured, with a greater color change indicating higher scavenging activity. biotech-asia.org

While specific DPPH assay results for this compound are not provided, flavonoids as a class are known for their antioxidant properties. mdpi.com For example, a study on the components of silymarin, which includes flavonoids, found that taxifolin (B1681242) was a highly effective free radical scavenger in the DPPH assay. mdpi.com The antioxidant capacity of plant extracts is often attributed to their ability to act as free radical scavengers. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems

In addition to direct scavenging, some compounds can exert their antioxidant effects by modulating the body's own defense systems against oxidative stress. mdpi.com The body has a network of endogenous antioxidant enzymes that work to neutralize free radicals. nih.gov Key enzymes in this system include:

Superoxide (B77818) Dismutase (SOD): This enzyme converts the superoxide radical into hydrogen peroxide and oxygen. nih.gov

Catalase (CAT): Catalase then breaks down hydrogen peroxide into water and oxygen. nih.gov

Glutathione Peroxidase (GPx): This enzyme also helps to reduce hydrogen peroxide and other peroxides. nih.govnih.gov

Some phytochemicals, including flavonoids, have been shown to enhance the activity and expression of these antioxidant enzymes. mdpi.comresearchgate.net This modulation can occur through various signaling pathways, such as the Nrf2/ARE pathway, which plays a crucial role in regulating the expression of antioxidant genes. mdpi.com By boosting the body's natural antioxidant defenses, compounds like this compound can provide a more sustained and potent protection against oxidative stress. Studies on polyphenols from red wine, for example, have shown that they can increase the activity of SOD and CAT. researchgate.net

Protection Against Oxidative Stress-Induced Cellular Damage

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize these reactive products. nih.gov This imbalance can lead to significant damage to cellular components, including lipids, proteins, and nucleic acids, contributing to a variety of pathological conditions. nih.govthermofisher.com Antioxidants protect against this damage by counteracting excess ROS. mdpi.com

This compound, due to its chemical structure rich in phenolic groups, is suggested to possess antioxidant capabilities, primarily through radical scavenging mechanisms. vulcanchem.com While direct experimental studies on this compound's antioxidant capacity are emerging, the activities of its structural relatives and components provide strong evidence for its potential in this area.

A key mechanism by which compounds like this compound may exert antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Under normal conditions, Nrf2 is held inactive in the cytoplasm by Keap1. scirp.org In response to oxidative stress, Nrf2 is released, moves to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes. scirp.orgfrontiersin.orgund.edu

The flavonoid vitexin, which is structurally similar to this compound, has been shown to activate the Nrf2 pathway, increasing the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govmdpi.com This activation helps to inhibit ROS production and suppress inflammatory responses. nih.gov Similarly, caffeic acid, a key part of the this compound molecule, can promote the dissociation of Nrf2 from Keap1, enhancing the cellular antioxidant response. frontiersin.orgbiointerfaceresearch.com These findings suggest that this compound likely protects against oxidative stress-induced cellular damage by activating the Nrf2 pathway, thereby bolstering the cell's endogenous antioxidant defenses.

Preclinical Antiviral Activities of this compound

Recent preclinical research has highlighted the potential of this compound as an antiviral agent, with a particular focus on its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19.

The replication of many viruses depends on proteases, which are enzymes that cleave large viral polyproteins into individual, functional proteins necessary for viral assembly and propagation. frontiersin.org The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, processing viral polyproteins to facilitate replication and gene expression. frontiersin.orgbiorxiv.org Inhibition of Mpro effectively blocks viral replication, making it a prime target for antiviral drug development. frontiersin.org

In silico studies have identified this compound as a potent inhibitor of the SARS-CoV-2 Mpro. biointerfaceresearch.comresearchgate.net By binding to this essential enzyme, this compound is predicted to interfere with the processing of viral polyproteins, thereby halting the replication cycle of the virus. While much of the evidence is computational, the inhibitory action on this key viral enzyme points to a clear mechanism for its potential antiviral effects against SARS-CoV-2. Furthermore, other compounds isolated from the Vitex genus have demonstrated antiviral activities against various viruses, supporting the potential of this class of compounds. nih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding interactions between a small molecule (ligand) and a protein target. frontiersin.orgpensoft.net These methods have been instrumental in screening natural compounds for potential antiviral activity against SARS-CoV-2. frontiersin.orgnih.gov

Several computational studies have investigated the interaction of this compound with key SARS-CoV-2 proteins. These simulations have consistently shown that this compound exhibits a strong binding affinity for the main protease (Mpro). researchgate.netpensoft.net The compound is predicted to fit securely within the active site of the enzyme, forming stable interactions with key amino acid residues. biointerfaceresearch.com This strong and stable binding suggests that this compound can effectively block the active site of Mpro, preventing it from carrying out its function in viral replication. researchgate.net Researchers have noted that the binding energies calculated for this compound are comparable to or even stronger than those of other known Mpro inhibitors, identifying it as a potent potential modulator of COVID-19. researchgate.net

Table 1: Summary of Molecular Docking Studies of this compound against SARS-CoV-2 Targets

| Target Protein | Key Findings | Computational Method | Reference |

|---|---|---|---|

| Main Protease (Mpro/3CLpro) | Identified as a potent inhibitor with strong binding energy. | Molecular Docking | biointerfaceresearch.comresearchgate.net |

| Spike (S) protein | Identified as a potential modulator. | Molecular Docking | pensoft.net |

This table is generated based on available preclinical computational data.

An effective antiviral agent may not only act directly on the virus but also modulate the host's immune response to create an antiviral state and manage infection-related inflammation. frontiersin.orgoatext.com Viral infections can trigger a cascade of immune responses, and immunomodulatory compounds can help orchestrate these processes for a better outcome. frontiersin.orgnih.gov

While direct experimental data on the immunomodulatory effects of this compound in the context of viral infections is limited, studies on the related flavonoid vitexin offer valuable insights. Vitexin has been shown to modulate the host immune response by increasing the production of interferon-beta (IFN-β), a critical cytokine in the innate antiviral response. nih.gov It also helps to decrease inflammatory injury by modulating toll-like receptor (TLR) pathways. nih.gov Given the structural similarity, it is plausible that this compound could exert similar immunomodulatory effects, enhancing the host's ability to fight viral infections while mitigating excessive inflammation. Further research is needed to specifically elucidate these potential effects for this compound.

The primary evidence for the antiviral activity of this compound against SARS-CoV-2 currently stems from in silico (computational) studies. These molecular docking and simulation studies have consistently highlighted its potential as a strong inhibitor of the viral main protease. biointerfaceresearch.comresearchgate.net

However, for any potential therapeutic agent, it is crucial to validate computational findings through experimental models. In vitro assays, using virus-infected cell cultures, are the next step to confirm direct antiviral activity and determine key parameters like the 50% inhibitory concentration (IC50). nih.gov Subsequently, in vivo studies in animal models are necessary to evaluate efficacy, and the compound's behavior in a whole biological system. pensoft.net

While direct in vitro or in vivo antiviral data for this compound is not yet widely published, researchers in the field have strongly recommended that these studies be conducted to confirm the promising results from computational screening. The existing in silico data provides a strong rationale for prioritizing this compound for further preclinical testing in cell-based and animal models of viral infection.

Modulation of Host Antiviral Responses

Other Emerging Preclinical Biological Activities

Beyond its potential antioxidant and antiviral properties, preliminary research suggests that this compound and its related compounds may possess other significant biological activities.

Analgesic Activity: this compound was originally isolated during activity-guided separation of extracts from Viticis Fructus (the fruit of Vitex rotundifolia) in a search for compounds with analgesic (pain-relieving) effects. jst.go.jp Its activity was confirmed using an acetic acid-induced writhing model in mice. jst.go.jp

Neuroprotective Effects: There is a growing body of evidence for the neuroprotective properties of flavonoids structurally similar to this compound. Vitexin, for example, has been shown to protect neurons from excitotoxicity by inhibiting NMDA receptors and reducing calcium overload. nih.gov It also demonstrates anticonvulsant effects and may offer protection against various forms of neuronal injury. nih.govfrontiersin.org These findings suggest that this compound could be a candidate for further investigation into its potential neuroprotective applications.

Anti-inflammatory Activity: The Vitex genus is a rich source of compounds with anti-inflammatory properties. nih.gov Given that inflammation is a key component of many diseases, including those involving oxidative stress and viral infections, the potential anti-inflammatory action of this compound represents another promising area of research. nih.gov

These emerging activities, combined with its antioxidant and antiviral potential, mark this compound as a multifaceted compound with significant therapeutic promise that warrants further comprehensive investigation.

Investigation of Analgesic and Antinociceptive Effects

Extracts containing this compound have been evaluated for their pain-relieving properties in several preclinical models. Studies on ethanolic leaf extracts of Vitex negundo, a source of this compound, have demonstrated significant dose-dependent antinociceptive activity in both thermal and chemical-induced pain models in rodents, such as the tail-flick test and the acetic acid-induced writhing test. nih.govijpp.com These findings suggest that the compound possesses both central and peripheral analgesic effects. nih.govijpp.com

Further investigations into the mechanisms of action indicate that the analgesic effects may not be mediated through opioid receptors, as the administration of naloxone, an opioid antagonist, did not reverse the pain-relieving effects of the Vitex negundo extract. nih.govijpp.com Interestingly, a sub-effective dose of the extract was found to potentiate the analgesic activity of conventional painkillers like meperidine and aspirin, suggesting its potential as an adjuvant therapy. nih.govijpp.com Research on a petroleum ether fraction from Vitex negundo seeds, which would contain this compound, also showed significant dose-related inhibition of pain in models of chemical and thermal nociception. nih.gov The analgesic effect in the early phase of the formalin test was reversed by naloxone, suggesting a possible interaction with the opioid system in certain types of pain. nih.gov This fraction also exhibited potent anti-inflammatory activity, which may contribute to its analgesic properties. nih.gov

Table 1: Analgesic and Antinociceptive Effects of Vitex negundo Extracts

| Experimental Model | Extract/Fraction | Key Findings | Potential Mechanism |

|---|---|---|---|

| Tail flick test (rats) | Ethanolic leaf extract | Significant dose-dependent antinociception. nih.govijpp.com | Central analgesic action, not opioid-mediated. nih.govijpp.com |

| Acetic acid-induced writhing (mice) | Ethanolic leaf extract | Significant dose-dependent reduction in writhing. nih.govijpp.com | Peripheral analgesic activity. nih.govijpp.com |

| Formalin test (mice) | Petroleum ether fraction of seeds | Dose-related inhibition of both early (neurogenic) and late (inflammatory) phases of pain. nih.gov | Possible interaction with the opioid system; anti-inflammatory activity. nih.gov |

Exploration of Hepatoprotective Potential

The potential of phytochemicals to protect the liver from damage has been a significant area of research. While direct studies on this compound are emerging, the plant extracts from which it is derived have shown promise. Many phytochemicals present in plants known to contain this compound have been reported to exhibit potent hepatoprotective activity. researchgate.net For instance, studies on other natural compounds have demonstrated the ability to mitigate liver injury induced by toxins like paracetamol and carbon tetrachloride (CCl4). researchgate.netnanomedicine-rj.com

Research on various plant-derived agents shows a common mechanism of hepatoprotection involving the reduction of serum liver injury markers such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nanomedicine-rj.comwisdomgale.com Furthermore, these agents often enhance the activity of antioxidant enzymes like superoxide dismutase and catalase, and reduce pro-inflammatory cytokines, thereby protecting liver cells from damage. wisdomgale.comnih.gov For example, a methanolic extract of Sargassum muticum was found to protect the liver in streptozotocin-induced diabetic rats by suppressing the release of cytokines and reducing levels of caspase-3 and caspase-9, key mediators of apoptosis. nih.gov Similarly, sesamol, a phenolic compound, formulated into nanoparticles, showed significantly better hepatoprotective potential than the standard drug Liv-52 by reducing serum liver injury markers and proinflammatory cytokines. nanomedicine-rj.com

Assessment of Immunomodulatory Properties

The ability of a substance to modulate the immune system is a critical aspect of its therapeutic potential. Natural compounds are known to possess immunomodulatory properties, influencing the activity of immune cells and the production of signaling molecules called cytokines. nih.govinsights.bio Flavonoids and phenolic compounds, classes to which this compound belongs, are often associated with the modulation of immune responses, including controlling proliferation, oxidative stress, and phagocytosis of immune cells. nih.gov

Preclinical studies on various natural extracts have shown that they can modulate the immune system in several ways. For instance, some extracts can enhance the production of nitric oxide and upregulate the gene expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in macrophages, suggesting an immune-stimulating effect. mdpi.com Conversely, other compounds can exert anti-inflammatory effects by reducing the secretion of immunosuppressive cytokines such as IL-6 and IL-10. mdpi.com This dual activity highlights the complex nature of immunomodulation, where the effect can be either stimulatory or suppressive depending on the specific compound and the biological context.

Studies on Antimicrobial Activity

The search for new antimicrobial agents is a global health priority due to the rise of multidrug-resistant bacteria. nih.gov Natural products, including compounds like this compound, are a significant source of new antimicrobial leads. Flavonoids, a broad class of polyphenolic compounds, have been widely evaluated for their ability to inhibit the growth of a wide range of pathogenic microorganisms. mdpi.com

The antimicrobial activity of such compounds is often attributed to their ability to disrupt bacterial cell membranes, inhibit nucleic acid synthesis, or interfere with bacterial metabolism. nih.gov For example, some flavonoids have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The structure of the flavonoid plays a crucial role in its antibacterial efficacy. mdpi.com Abietane diterpenoids, found in plants that also produce this compound, have demonstrated both bacteriostatic and bactericidal activity by inhibiting biofilm formation by S. aureus and S. epidermis. researchgate.net

Table 2: Antimicrobial Activity of Related Natural Compounds

| Compound/Extract Type | Target Microorganism(s) | Key Findings |

|---|---|---|

| Flavonoids | Gram-positive and Gram-negative bacteria | Varying degrees of antibacterial activity, with some effective against multidrug-resistant strains. mdpi.com |

| Abietane diterpenoids | Staphylococcus aureus, Staphylococcus epidermis | Inhibit biofilm formation. researchgate.net |

| Lactoferrin | Bacteria, fungi, viruses | Bacteriostatic (iron sequestration) and bactericidal (membrane disruption) effects. nih.gov |

Molecular Mechanisms and Cellular Targets of Vitexfolin a

Identification of Specific Protein and Enzyme Targets

Research, primarily through computational and in silico studies, has identified several potential protein and enzyme targets for Vitexfolin A. These investigations have largely focused on its potential role in modulating viral proteins.

Molecular docking simulations have suggested that this compound is a potential modulator of the SARS-CoV-2 spike (S) protein. pensoft.netpensoft.netpnrjournal.com Specifically, it has been identified as a modulator for the "closed" state of the spike protein. pensoft.netpnrjournal.com The spike protein is essential for the virus to enter human cells through its interaction with the angiotensin-converting enzyme 2 (ACE2) receptor. pensoft.netmdpi.com By modulating the spike protein, this compound may interfere with this critical step of viral entry.

Further computational analyses have proposed that caffeic acid derivatives, a class of compounds that includes this compound, are potential inhibitory candidates against other key viral enzymes. frontiersin.org These include the main protease (Mpro or 3CLpro) and the non-structural protein 15 (Nsp15), both of which are crucial for viral replication and transcription. pensoft.netfrontiersin.orgpensoft.net

| Target Protein/Enzyme | Organism/Virus | Proposed Interaction | Supporting Evidence |

|---|---|---|---|

| Spike (S) Glycoprotein (Closed State) | SARS-CoV-2 | Modulator | Molecular Docking Studies pensoft.netpensoft.netpnrjournal.commdpi.com |

| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | Potential Inhibitory Candidate | In Silico Analysis of Caffeic Acid Derivatives frontiersin.org |

| Nsp15 Endoribonuclease | SARS-CoV-2 | Potential Inhibitory Candidate | In Silico Analysis of Caffeic Acid Derivatives frontiersin.org |

Elucidation of Signal Transduction Pathway Modulation

Signal transduction pathways are complex cascades of molecular events that convert an external signal into a specific cellular response. nih.govkhanacademy.org This process typically begins when an extracellular molecule, or ligand, binds to a specific receptor on the cell surface. nih.gov This binding induces a conformational change in the receptor, activating a series of intracellular signaling molecules that ultimately lead to a change in cellular function. khanacademy.orgdoveslibrary.com

In the context of viral infections, the binding of a viral protein to a host cell receptor initiates a signal transduction pathway that facilitates viral entry and replication. pensoft.netmdpi.com The SARS-CoV-2 spike protein, for instance, acts as the ligand that binds to the ACE2 receptor, triggering the processes that allow the virus to enter the cell. pensoft.netmdpi.com

Given that this compound has been identified as a modulator of the SARS-CoV-2 spike protein, it is proposed to interfere with the initial step of signal reception in the viral entry process. pensoft.netpnrjournal.com By binding to the spike protein, this compound may prevent its effective interaction with the ACE2 receptor. mdpi.com This action would disrupt the subsequent signal transduction cascade required for viral entry, thereby modulating the cellular response to the virus. Alterations in the initial stages of signal reception can profoundly affect the entire downstream pathway. doveslibrary.com

Receptor-Ligand Interactions and Allosteric Binding Sites

The interaction between a receptor and its corresponding ligand is a highly specific process fundamental to most biological functions. derangedphysiology.comnih.gov This interaction, mediated by chemical bonds, relies on the molecular complementarity between the ligand and the receptor's binding site. derangedphysiology.com In the case of SARS-CoV-2, the spike protein functions as the ligand that recognizes and binds to the ACE2 receptor on the host cell. mdpi.com

This compound's interaction with the spike protein is a key aspect of its proposed mechanism. Docking studies have reported a high binding affinity, with one study noting a docking score of -158.443 against the closed state of the spike protein, suggesting a strong and stable interaction. mdpi.com

This interaction may be an example of allosteric modulation. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) active site. creative-diagnostics.comnih.govumn.edu This binding induces a conformational change in the protein, which in turn alters the affinity and/or efficacy of the primary ligand at its binding site. taylorandfrancis.comfrontiersin.org By binding to the "closed" conformation of the spike protein, this compound may act as an allosteric inhibitor. pensoft.netpnrjournal.comcreative-diagnostics.com This would stabilize a conformation of the spike protein that is less capable of binding to the ACE2 receptor, thereby preventing the primary receptor-ligand interaction required for viral entry.

Impact on Cellular Organelles and Subcellular Processes

Cellular organelles are specialized structures that perform distinct functions essential for cell survival, growth, and replication. longdom.org The nucleus houses the cell's genetic material and controls gene expression, while mitochondria are responsible for energy production through cellular respiration. longdom.orgmdpi.com Other organelles, like the endoplasmic reticulum and Golgi apparatus, are involved in protein and lipid synthesis and transport. longdom.org

Viral infections fundamentally disrupt these subcellular processes by hijacking the host cell's machinery for their own replication. longdom.org For example, viruses utilize the host's ribosomes for viral protein synthesis and can co-opt various organelles to create replication compartments. This places significant stress on the cell, potentially leading to mitochondrial dysfunction and altered energy metabolism. mdpi.comnih.gov

The primary impact of this compound on cellular organelles and processes appears to be indirect. By modulating the SARS-CoV-2 spike protein and consequently inhibiting viral entry, pensoft.netmdpi.com this compound would prevent the virus from gaining access to the host cell's internal machinery. This preventative action would protect the integrity and normal function of cellular organelles, such as the mitochondria and nucleus, from the disruptive effects of viral replication. frontiersin.orgfrontiersin.org There is currently no direct evidence to suggest that this compound specifically targets any single organelle. Its effect is upstream of the subcellular hijacking that characterizes a viral life cycle.

Structure Activity Relationship Sar Studies of Vitexfolin a and Analogues

Design and Synthesis of Vitexfolin A Derivatives for SAR Analysis

The process of designing and synthesizing derivatives of a natural product like this compound for SAR analysis is a cornerstone of medicinal chemistry. This typically involves the targeted modification of specific functional groups on the parent molecule to understand their contribution to its biological activity. For this compound, potential modifications could include:

Alteration of the Caffeoyl Moiety: The 3,4-dihydroxy substitution on the phenyl ring of the caffeoyl group is a likely starting point. Derivatives could be synthesized with methoxy (B1213986) groups, single hydroxyl groups, or different substitution patterns to probe the importance of the catechol unit for activity.

Modification of the Glycosidic Core: The hydroxyl groups on the sugar moiety could be selectively protected or derivatized to explore their role in solubility and receptor binding.

Changes to the 3-oxobutyl Phenoxy Group: The ketone and the length of the butyl chain could be altered to investigate their impact on the compound's pharmacokinetic or pharmacodynamic properties.

The synthesis of these derivatives would likely involve multi-step organic synthesis, starting from this compound itself or from related precursors. Each new compound would need to be rigorously purified and its structure confirmed using techniques like NMR spectroscopy and mass spectrometry.

Identification of Key Pharmacophoric Features for Biological Potency and Selectivity

A pharmacophore is an abstract representation of the key molecular features responsible for a drug's biological activity. wikipedia.orgmdpi.com For this compound, identifying these features would involve comparing the three-dimensional structures and biological activities of a series of its analogues. Key pharmacophoric features could include:

Hydrogen bond donors and acceptors (from the numerous hydroxyl groups). wikipedia.org

Aromatic rings (from the phenyl groups). wikipedia.org

Hydrophobic centers. wikipedia.org

The spatial arrangement of these features relative to one another.

Computational software can be used to generate and refine pharmacophore models based on the structures of active and inactive analogues. researchgate.netdovepress.com

Influence of Substituent Effects on Preclinical Efficacy

Once a series of derivatives is synthesized and tested, the influence of different substituents on their biological activity can be determined. This involves correlating the electronic properties (electron-donating or electron-withdrawing) and steric properties (size and shape) of the substituents with the observed efficacy in preclinical models. For example, researchers might find that electron-donating groups on the caffeoyl ring enhance a particular activity, while bulky substituents on the sugar moiety diminish it. This analysis provides crucial insights for designing more potent and selective compounds.

Computational Chemistry Approaches in this compound SAR (e.g., QSAR, Molecular Dynamics)

Computational chemistry offers powerful tools to complement experimental SAR studies.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. frontiersin.orgnih.govresearchgate.net By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for this compound analogues, a QSAR model could be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed view of how this compound and its analogues interact with a biological target at the atomic level. nih.gov These simulations can help to understand the binding mode of the compound, identify key amino acid residues involved in the interaction, and explain why certain structural modifications enhance or decrease activity.

Rational Design of Novel this compound Analogues with Improved Preclinical Profiles

The culmination of SAR studies, pharmacophore modeling, and computational analyses is the rational design of new analogues with potentially improved properties. This data-driven approach allows medicinal chemists to move beyond random modifications and intelligently design compounds with a higher probability of success. The goal is to optimize the lead compound (this compound) to enhance its potency, selectivity, and pharmacokinetic properties, ultimately leading to a candidate with a more favorable preclinical profile.

Preclinical Pharmacokinetics and Pharmacodynamics of Vitexfolin a

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Information regarding the ADME profile of a compound is foundational to understanding its behavior in a biological system. researchgate.netfortunejournals.com These studies are typically conducted in the early stages of drug development to assess the viability of a chemical entity. mdpi.com

No studies detailing the oral or intravenous bioavailability of Vitexfolin A in any animal model were found. Such studies would be necessary to determine the fraction of an administered dose that reaches systemic circulation. mdpi.comcabidigitallibrary.org This involves comparing the area under the curve (AUC) of plasma concentration versus time after intravenous and oral administration.

There is no available information on the metabolites of this compound or the enzymatic pathways involved in its biotransformation. medicinman.czmdpi.com Metabolite profiling studies are crucial for understanding whether a compound is converted into active, inactive, or potentially reactive metabolites. researchgate.net These investigations typically use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of metabolites in plasma, urine, and feces after administration of the parent compound.

Data on the distribution of this compound into various tissues and organs following administration is not publicly available. Tissue distribution studies, often using radiolabeled compounds, are performed to identify potential sites of accumulation and to understand the compound's access to its target tissues. vdoc.pub

Metabolite Profiling and Identification of Biotransformation Pathways

Dose-Exposure-Response Relationships in Preclinical Systems (PK/PD Integration)

No preclinical studies were identified that characterize the relationship between the dose of this compound, the resulting systemic exposure, and the observed pharmacological response. Establishing this relationship is key to selecting an appropriate dose for further studies and for understanding the therapeutic window of a compound.

Characterization of Target Engagement and Occupancy in Preclinical Studies

The molecular target(s) of this compound have not been fully characterized in the available literature, and consequently, no studies on target engagement or occupancy were found. Such studies are essential to confirm that the compound interacts with its intended biological target in a living system, which is a prerequisite for its therapeutic effect.

Advanced Methodological Considerations in Vitexfolin a Research

Analytical Techniques for Vitexfolin A Quantification in Biological Matrices (Preclinical)

The accurate quantification of this compound in complex biological matrices is fundamental for preclinical research, underpinning pharmacokinetic and pharmacodynamic studies. A range of analytical techniques is available, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a foundational method for separating, identifying, and quantifying compounds like this compound in biological samples due to its high resolution and reproducibility. labmanager.com When coupled with detectors like UV or, more powerfully, mass spectrometry, its sensitivity and specificity are significantly enhanced. labmanager.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a preferred method for the quantitative analysis of therapeutic compounds in complex biological samples. researchgate.netnih.gov This is due to its high sensitivity, specificity, and throughput. nih.gov The technique combines the separation power of liquid chromatography with the detection and quantification capabilities of mass spectrometry, making it highly effective for analyzing pharmaceutical compounds in matrices such as blood, plasma, urine, and tissue. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially for volatile and semi-volatile compounds, offering high sensitivity and specificity for quantification in biological matrices. researchgate.net Additionally, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is emerging as a rapid analytical option for solid or solidified samples, including tissue sections. mdpi.com

Proper sample preparation is crucial to minimize interference from endogenous substances in the biological matrix, thereby improving the specificity and sensitivity of the analytical method. nih.gov Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are employed to clean up samples before analysis. gerstelus.com The choice of method depends on the nature of the biological matrix and the analyte. mdpi.com Automation of these extraction methods can enhance efficiency, accuracy, and throughput. gerstelus.com

Table 1: Comparison of Analytical Techniques for this compound Quantification

| Technique | Principle | Advantages | Common Applications in Preclinical Research |

| HPLC-UV | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | High resolution, reproducibility, applicable to a wide range of analytes. labmanager.com | Quantification in plasma, tissue homogenates. |

| LC-MS/MS | Combines HPLC separation with mass spectrometric detection for high selectivity and sensitivity. nih.gov | High sensitivity, specificity, and throughput; considered a gold standard for bioanalysis. nih.gov | Pharmacokinetic studies, metabolite identification. researchgate.net |

| GC-MS | Separates volatile compounds which are then detected by mass spectrometry. | High sensitivity and specificity for volatile and semi-volatile compounds. researchgate.net | Analysis of specific derivatives of this compound if applicable. |

| MALDI-MS | Uses a laser to desorb and ionize molecules from a solid sample, followed by mass analysis. | Rapid analysis of solid samples like tissue sections. mdpi.com | Spatially resolved quantification in tissues. |

In Vitro Model Systems for Mechanistic Investigations (e.g., Organ-on-a-Chip)

In vitro models are indispensable for elucidating the molecular mechanisms of action of compounds like this compound. Traditional two-dimensional (2D) cell cultures have been foundational, allowing for initial screening and mechanistic studies. For instance, in vitro studies have been used to demonstrate the anti-inflammatory properties of plant extracts containing related compounds by measuring the inhibition of inflammatory mediators. nih.gov Similarly, the neuroprotective potential of compounds can be assessed in vitro by examining their ability to reduce reactive oxygen species (ROS) generation and restore mitochondrial membrane potential in cell models of excitotoxicity. tandfonline.com

A significant advancement in in vitro modeling is the development of "organ-on-a-chip" (OOC) technology. nih.govmdpi.com These microfluidic devices contain living cells in continuously perfused chambers, arranged to replicate the physiological and mechanical environment of tissues and organs. mdpi.com OOCs can model multicellular structures, tissue-tissue interfaces, and the physicochemical microenvironment, thereby recreating key organ functions. mdpi.com This technology offers a more physiologically relevant context compared to traditional cell cultures and can accelerate research into disease etiology and therapeutic responses. mdpi.comxiahepublishing.com

The landmark "lung-on-a-chip" study recreated the epithelial/endothelial barrier and even mimicked breathing motions, demonstrating the potential of these models to recapitulate organ-level function. nih.gov Since then, various OOC models have been developed, including liver-on-a-chip, which is particularly useful for studying metabolism and drug toxicity. nih.govxiahepublishing.com For a compound like this compound, a liver-on-a-chip could provide insights into its metabolism and potential hepatoprotective or hepatotoxic effects. The ability to create patient-specific models using cells from an individual holds promise for personalized medicine applications. xiahepublishing.comemulatebio.com

While OOC technology offers significant advantages, including the potential to reduce animal testing and provide more predictive data for human responses, challenges remain in standardization and cost. mdpi.comxiahepublishing.com

Selection and Validation of Appropriate Preclinical Animal Models

The selection of an appropriate preclinical animal model is a critical step in drug discovery and development, bridging the gap between laboratory research and clinical applications. taconic.com The value of an animal model depends on its ability to mimic the human condition of interest. nih.gov However, no single animal model can perfectly replicate all aspects of a human disease. taconic.com

The validation of animal models is often assessed based on three criteria:

Face validity: The model phenotypically mimics the human disease. taconic.com

Construct validity: The model aligns with the theoretical rationale and biological mechanisms of the disease. taconic.com

Predictive validity: The model can predict therapeutic outcomes in humans. taconic.com

For research on this compound, the choice of animal model would depend on the specific therapeutic area being investigated. For example, in hyperlipidemia research, models such as rats or mice fed a high-fat diet are commonly used to induce the condition. globalresearchonline.net For studying analgesic effects, acetic acid-induced writhing in mice is a common model. jst.go.jp In the context of neurological diseases, models like experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis have been used. plos.org

It is crucial to recognize the limitations of animal models. There are significant biological differences between species, which can lead to poor translation of findings to humans. frontiersin.org The reliance on animal models has been scrutinized due to limited concordance with human clinical trials. nih.gov This translational failure may be partly due to shortcomings in the design, execution, and reporting of animal studies. nih.gov Therefore, a multifactorial approach, potentially using a combination of complementary models, is often necessary to improve translational accuracy. taconic.com

Table 2: Examples of Preclinical Animal Models and Their Applications

| Animal Model | Common Species | Induced by | Application in Research | Reference |

| Hyperlipidemia Model | Rats, Mice | High-fat diet, Triton WR-1339 | Studying effects on cholesterol and triglyceride levels. | globalresearchonline.net |

| Pain/Analgesia Model | Mice | Acetic acid injection | Assessing analgesic properties of compounds. | jst.go.jp |

| Inflammation Model | Mice | Carrageenan injection | Evaluating anti-inflammatory activity. | researchgate.net |

| Neurological Disease Model | Mice | Specific antigens (e.g., MOG for EAE) | Investigating neuroprotective and therapeutic effects. | plos.org |

Challenges in Standardizing this compound Research Methodologies

Standardization of research methodologies is crucial for ensuring the reproducibility and comparability of data across different studies and laboratories. However, several challenges exist in standardizing research on natural products like this compound.

One of the primary challenges stems from the inherent variability of the source material. The concentration of this compound and other bioactive compounds in Vitex species can be influenced by genetic factors, geographical location, climate, and harvesting time. nih.gov This variability can lead to inconsistencies in the results of pharmacological studies using extracts.

Furthermore, there is a lack of standardization in the methodologies for extraction and purification of pure compounds. researchgate.net Different solvents and techniques can yield extracts with varying phytochemical profiles, making it difficult to attribute observed biological activities to specific compounds.

In the context of analytical methods, while techniques like LC-MS/MS are powerful, variations in instrumentation, protocols, and data analysis can affect the final quantitative results. researchgate.net Establishing a standardized and validated bioanalytical method is essential for regulatory compliance and scientific credibility. labmanager.com

For in vitro and in vivo studies, a lack of standardized protocols can also lead to conflicting results. This includes variations in cell lines, animal models, and experimental conditions. nih.govnih.gov The European Committee on Antibiotic Susceptibility Testing, for example, has highlighted the need for standardization in spectrophotometric methods for antifungal susceptibility testing, a principle that applies broadly to other biological assays. nih.gov The complexity of quantifying pharmaceutical needs, as seen in different quantification methods like the consumption or morbidity method, further illustrates the challenges in achieving standardization. msh.org Addressing these challenges requires a concerted effort to develop and adopt standardized protocols for every stage of research, from sourcing and extraction to bioanalytical quantification and biological testing.

Application of Multi-omics and Systems Biology Approaches in this compound Research

The complexity of biological systems requires advanced approaches to understand the multifaceted effects of a compound like this compound. Multi-omics, which integrates data from various "omes" such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological processes. frontlinegenomics.com This integrated approach can reveal causative changes and potential therapeutic targets that might be missed by single-omic studies.

Systems biology utilizes these multi-omics datasets to model and understand the complex interactions within a biological system. mdpi.com By generating large datasets, these technologies can help in the functional prediction of genes, proteins, and metabolites, and in understanding their roles in biological pathways. mdpi.com

In the context of this compound research, multi-omics and systems biology can be applied in several ways:

Mechanism of Action: Transcriptomic and proteomic analyses of cells or tissues treated with this compound can identify changes in gene and protein expression, revealing the molecular pathways modulated by the compound.

Biomarker Discovery: Metabolomic studies can identify biomarkers that indicate the physiological response to this compound treatment.